1-(1-Aminocyclopentyl)butan-2-one
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Overview
Description
1-(1-Aminocyclopentyl)butan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol This compound is characterized by a cyclopentane ring substituted with an amino group and a butanone moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclopentyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(1-Aminocyclopentyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(1-Aminocyclopentyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopentyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
1-(1-Aminocyclopentyl)butan-2-one can be compared with other similar compounds, such as:
Cyclopentanone: A precursor in the synthesis of this compound, cyclopentanone is a simple ketone with a cyclopentane ring.
1-Aminocyclopentane: This compound lacks the butanone moiety and is primarily used in different chemical reactions.
Butan-2-one:
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its individual components.
Biological Activity
1-(1-Aminocyclopentyl)butan-2-one, with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an aminocyclopentyl group attached to a butanone moiety, which may influence its interaction with biological systems.
The synthesis of this compound can be achieved through various methods, including the reaction of cyclopentanone with suitable amines. The reaction conditions typically involve catalysts and specific temperature controls to optimize yield. The compound can undergo several chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its functional versatility in biological contexts.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The amino group in the compound can form hydrogen bonds with various biological molecules, potentially altering their structure and function. These interactions may influence metabolic pathways and enzymatic activities, suggesting a role in pharmacological applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is valuable:
Compound | Structure Features | Biological Activity |
---|---|---|
Cyclopentanone | Simple ketone with cyclopentane ring | Limited biological activity |
1-Aminocyclopentane | Lacks butanone moiety | Primarily used in reactions |
Butan-2-one | Dialkyl ketone | Solvent properties |
This compound | Amino group enhances reactivity | Potential enzyme modulator |
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, related research highlights its potential:
- A study on similar compounds indicated that modifications in the amino group could significantly enhance biological activity against certain targets.
- Investigations into the interactions of related cycloalkyl amines with various receptors have shown promising results in terms of therapeutic applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclopentyl)butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3 |
InChI Key |
YZZUOJUSCCALEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1(CCCC1)N |
Origin of Product |
United States |
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